molecular formula C7H8ClFN2 B7965414 4-Chloro-5-fluoro-2-isopropylpyrimidine

4-Chloro-5-fluoro-2-isopropylpyrimidine

Cat. No.: B7965414
M. Wt: 174.60 g/mol
InChI Key: JRICIVRPJODIFV-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-isopropylpyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-isopropylpyrimidine typically involves the introduction of chlorine and fluorine atoms into a pyrimidine ring. One common method is the reaction of 4,5-difluoropyrimidine with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the fluorine atom with chlorine.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-isopropylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield 4-methoxy-5-fluoro-2-propan-2-ylpyrimidine, while oxidation with potassium permanganate can produce 4-chloro-5-fluoro-2-propan-2-ylpyrimidine-1-oxide.

Scientific Research Applications

4-Chloro-5-fluoro-2-isopropylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-isopropylpyrimidine involves its interaction with specific molecular targets. The chlorine and fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-fluoro-2-methoxypyrimidine: Similar in structure but contains a methoxy group instead of an isopropyl group.

    4-Chloro-5-fluoro-2-methylpyrimidine: Contains a methyl group instead of an isopropyl group.

    4-Chloro-5-fluoro-2-ethylpyrimidine: Contains an ethyl group instead of an isopropyl group.

Uniqueness

4-Chloro-5-fluoro-2-isopropylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

4-chloro-5-fluoro-2-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c1-4(2)7-10-3-5(9)6(8)11-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRICIVRPJODIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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